molecular formula C25H30O8 B1249456 Longipedunin B

Longipedunin B

Cat. No.: B1249456
M. Wt: 458.5 g/mol
InChI Key: DFSWEHCESAAJRE-GIYNXVAASA-N
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Description

Longipedunin B is a dibenzocyclooctadiene lignan primarily isolated from Kadsura longipedunculata and related species within the Schisandraceae family. It was first identified in 2016 during phytochemical studies of K. longipedunculata stems, alongside other lignans such as longipedunin D and renchangianins A-B . Structurally, it features a dibenzocyclooctadiene skeleton with specific substituents, including acetyl and methoxy groups, contributing to its molecular weight of 458.50 g/mol . Pharmacologically, this compound has demonstrated moderate cytotoxic activity against cancer cell lines, particularly HepG-2 human liver cancer cells (IC₅₀ = 18.72 µM) .

Properties

Molecular Formula

C25H30O8

Molecular Weight

458.5 g/mol

IUPAC Name

[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] propanoate

InChI

InChI=1S/C25H30O8/c1-7-18(26)33-22-13(3)12(2)8-14-9-16(28-4)23(29-5)21(27)19(14)20-15(22)10-17-24(25(20)30-6)32-11-31-17/h9-10,12-13,22,27H,7-8,11H2,1-6H3/t12-,13-,22-/m1/s1

InChI Key

DFSWEHCESAAJRE-GIYNXVAASA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Canonical SMILES

CCC(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C

Synonyms

longipedunin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Longipedunin B belongs to the dibenzocyclooctadiene lignan class, sharing a core skeleton with compounds like heilaohulignan C , kadsuralignan I , and longipedunin C . Key structural variations include substituent groups (e.g., acetyl, methoxy, or benzoyl moieties) and spatial configurations, which critically influence bioactivity .

Table 1: Structural and Pharmacological Comparison of this compound and Analogues
Compound Molecular Weight (g/mol) Key Substituents Cytotoxic Activity (IC₅₀, HepG-2) Antioxidant Activity (IC₅₀) Source Plant
This compound 458.50 Acetyl, methoxy 18.72 µM Not reported K. longipedunculata
Heilaohulignan C 442.50 Methoxy, hydroxyl 9.32 µM Not reported Heilaohu
Kadsuralignan I 456.48 Benzoyl, methoxy 21.72 µM Not reported K. coccinea
Longipedunin C 506.50 Acetyl, methoxy, benzoyl Not reported Not reported K. longipedunculata
Kadsuphilol A 420.45 Hydroxyl, methoxy Not reported 21.20 µM K. coccinea

Functional Comparison

Cytotoxic Activity
  • This compound exhibits moderate cytotoxicity against HepG-2 cells (IC₅₀ = 18.72 µM), outperforming kadsuralignan I (IC₅₀ = 21.72 µM) but being less potent than heilaohulignan C (IC₅₀ = 9.32 µM) .
  • Spatial configuration plays a critical role: compounds with planar dibenzocyclooctadiene skeletons (e.g., heilaohulignan C) show enhanced activity due to improved target binding .
Antioxidant Activity
  • Unlike kadsuphilol A (IC₅₀ = 21.20 µM), this compound lacks significant antioxidant properties, likely due to the absence of hydroxyl groups in its structure .
Anti-HIV Activity

Key Research Findings

Therapeutic Potential: this compound’s cytotoxicity positions it as a candidate for adjunctive cancer therapy, though further optimization of its structure is needed to enhance potency .

Biosynthetic Pathways : Shared dibenzocyclooctadiene biosynthesis in Kadsura species suggests conserved enzymatic machinery across lignans, enabling targeted metabolic engineering .

Q & A

Q. What peer review criteria are prioritized for studies on under-researched compounds like this compound?

  • Novelty Threshold : Demonstrate incremental knowledge (e.g., novel targets, mechanistic insights) beyond existing reviews. Use STRENDA or METRICS checklists for assay reporting .
  • Conflict of Interest : Disclose all funding sources and patent applications .

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